2-Piperidinecarboxylic acid, 1-chloro-, ethyl ester

Physicochemical profiling Medicinal chemistry Lead optimization

2-Piperidinecarboxylic acid, 1-chloro-, ethyl ester (IUPAC: ethyl 1-chloropiperidine-2-carboxylate, CAS 219718-34-0) is an N-chlorinated piperidine ester with the molecular formula C₈H₁₄ClNO₂ and a molecular weight of 191.65 g/mol. It belongs to the class of organic N-chloramines, featuring a reactive nitrogen–chlorine bond on a saturated six-membered heterocyclic ring bearing a 2-carboxylic acid ethyl ester substituent.

Molecular Formula C8H14ClNO2
Molecular Weight 191.65 g/mol
CAS No. 219718-34-0
Cat. No. B13866833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Piperidinecarboxylic acid, 1-chloro-, ethyl ester
CAS219718-34-0
Molecular FormulaC8H14ClNO2
Molecular Weight191.65 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCCCN1Cl
InChIInChI=1S/C8H14ClNO2/c1-2-12-8(11)7-5-3-4-6-10(7)9/h7H,2-6H2,1H3
InChIKeyYCHFMJLNLHDARE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Piperidinecarboxylic acid, 1-chloro-, ethyl ester (CAS 219718-34-0): A Differentiated N-Chloro Piperidine Ester for Synthetic and MedChem Procurement


2-Piperidinecarboxylic acid, 1-chloro-, ethyl ester (IUPAC: ethyl 1-chloropiperidine-2-carboxylate, CAS 219718-34-0) is an N-chlorinated piperidine ester with the molecular formula C₈H₁₄ClNO₂ and a molecular weight of 191.65 g/mol [1]. It belongs to the class of organic N-chloramines, featuring a reactive nitrogen–chlorine bond on a saturated six-membered heterocyclic ring bearing a 2-carboxylic acid ethyl ester substituent [1]. The compound is recognized primarily as a versatile synthetic intermediate in pharmaceutical and agrochemical research, where the combination of an electrophilic N–Cl center and a protected carboxyl group enables chemoselective transformations that are inaccessible with non-halogenated or differently substituted piperidine analogs.

Why Ethyl 1-Chloropiperidine-2-carboxylate Cannot Be Replaced by Unsubstituted or N-Alkylated Piperidine Esters in Research Procurement


Generic substitution of in-class piperidine-2-carboxylic acid esters fails because the N–Cl bond fundamentally alters the electronic character, reactivity profile, and physical properties relative to N–H, N–alkyl, or N–acyl analogs. The chlorine atom withdraws electron density from the piperidine nitrogen, lowering the pKa of the conjugate acid, reducing hydrogen-bond donor capacity to zero (vs. one H-bond donor for the parent ethyl pipecolinate), and introducing a hydrolytically labile electrophilic center that can participate in nucleophilic substitution or chlorine-transfer reactions [1][2]. These differences directly impact solubility, stability, and downstream synthetic utility, meaning that procurement decisions based solely on the piperidine-2-carboxylate scaffold without specifying N-chlorination risk introducing a functionally distinct chemical entity into the workflow.

Quantitative Differentiation Evidence for Ethyl 1-Chloropiperidine-2-carboxylate vs. Closest Analogs


Hydrogen-Bond Donor Count: N-Chloro vs. N-H Piperidine Ester

The N-chlorination of ethyl piperidine-2-carboxylate eliminates the sole hydrogen-bond donor present in the parent secondary amine. Ethyl 1-chloropiperidine-2-carboxylate has a computed hydrogen-bond donor count of 0, whereas the non-chlorinated parent ethyl pipecolinate (CAS 15862-72-3) has a hydrogen-bond donor count of 1 owing to the N–H group [1][2]. This single-donor difference is critical in medicinal chemistry, as hydrogen-bond donor count is a key parameter in Lipinski's Rule of Five and influences membrane permeability, oral bioavailability, and blood–brain barrier penetration potential.

Physicochemical profiling Medicinal chemistry Lead optimization

XLogP3 Lipophilicity Differentiation: N-Chloro Ester vs. Parent Piperidine Ester

N-Chlorination increases the computed octanol–water partition coefficient compared to the parent N–H compound. Ethyl 1-chloropiperidine-2-carboxylate has a computed XLogP3 value of 1.8, whereas ethyl pipecolinate has an XLogP3 of 0.99 [1][2]. This ~0.8 log unit increase corresponds to an approximately six-fold greater partition into the organic phase, reflecting the enhanced lipophilicity conferred by the N–Cl substituent.

Lipophilicity ADME prediction Chromatographic method development

Topological Polar Surface Area: Impact of N-Chlorination on PSA

The topological polar surface area (TPSA) of ethyl 1-chloropiperidine-2-carboxylate is 29.5 Ų, as computed from the molecular structure [1]. In comparison, ethyl pipecolinate has a TPSA of 38.33 Ų . The ~8.8 Ų reduction arises from replacement of the polar N–H group with the less polar N–Cl moiety. TPSA values below 60 Ų are associated with good blood–brain barrier penetration, and the lower TPSA of the N-chloro compound places it further inside this favorable range, which may be relevant for CNS-targeted library design.

Property-based drug design Permeability screening Computational chemistry

Hydrolytic Stability and Reactivity Profile Inferred from N-Chloropiperidine Class Data

N-chloropiperidines, as a class, exhibit pH- and light-dependent hydrolytic degradation via spontaneous decomposition and photodecomposition pathways [1][2]. In aqueous solution, N-chloropiperidine (the core pharmacophore shared with ethyl 1-chloropiperidine-2-carboxylate) undergoes decomposition influenced by both spontaneous and photolytic factors, with solutions showing measurable instability over hours to days depending on conditions [1]. By contrast, the non-chlorinated parent piperidine esters are hydrolytically stable under identical aqueous conditions, with degradation only observed under strongly acidic or basic ester-hydrolysis conditions. This class-level difference means that ethyl 1-chloropiperidine-2-carboxylate requires careful handling (protection from light, avoidance of prolonged aqueous storage) that is not necessary for its non-chlorinated counterparts.

Hydrolytic stability N-chloramine reactivity Synthetic intermediate qualification

Procurement-Relevant Application Scenarios for Ethyl 1-Chloropiperidine-2-carboxylate Based on Differentiated Evidence


Medicinal Chemistry Library Design Requiring Zero H-Bond Donors and Elevated Lipophilicity

For fragment-based or lead-optimization libraries targeting intracellular or CNS-resident receptors where minimization of hydrogen-bond donor count is critical, ethyl 1-chloropiperidine-2-carboxylate (HBD = 0, XLogP3 = 1.8) offers a distinct advantage over the parent ethyl pipecolinate (HBD = 1, XLogP3 = 0.99). The absence of a donor and increased lipophilicity favor passive membrane permeation while maintaining the piperidine-2-carboxylate scaffold for further elaboration [1][2].

Synthetic Intermediate for N-Functionalized Piperidines via Electrophilic Chlorine Displacement

The N–Cl bond in ethyl 1-chloropiperidine-2-carboxylate serves as an electrophilic handle for nucleophilic displacement reactions with amines, thiols, or carbanions to introduce diverse N-substituents onto the piperidine ring. This chemistry is not accessible with the N–H parent ethyl pipecolinate and offers a convergent synthetic route to N-alkyl, N-aryl, or N-acyl piperidine-2-carboxylate derivatives that would otherwise require multi-step protection/deprotection sequences [1].

Antimicrobial N-Chloramine Research and Water Disinfection By-Product Modeling

As a member of the N-chloropiperidine class, which has demonstrated antimicrobial activity correlating with nitrogen lone-pair ionization energy [1], ethyl 1-chloropiperidine-2-carboxylate may serve as a model compound or starting point for structure–activity relationship studies of organic N-chloramines as disinfectants or antimicrobial agents. Its ester functionality provides a synthetic handle absent in the simpler N-chloropiperidine (CAS 2875-39-9), enabling conjugation or immobilization strategies [2].

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